Synonyms for L-allothreonine methyl ester hydrochloride
Synonyms for L-allothreonine methyl ester hydrochloride
Technical Master File: L-allothreonine Methyl Ester Hydrochloride
Executive Summary
In the precise landscape of chiral drug development, the distinction between diastereomers is not merely academic—it is functional. L-allothreonine methyl ester hydrochloride (CAS 79617-27-9) represents a critical stereochemical variant of the proteinogenic amino acid L-threonine.[1] While natural L-threonine possesses a (2S, 3R) configuration, the "allo" prefix denotes an inversion at the C3 position, resulting in a (2S, 3S) configuration.
This guide serves as a definitive technical resource for researchers utilizing this compound as a chiral building block in peptide synthesis, antibiotic development (e.g., sanfetrinem precursors), and protease inhibitor design. Misidentification of this isomer can lead to complete loss of biological potency or unexpected metabolic stability profiles.
Part 1: Chemical Identity & Nomenclature[2]
The accurate identification of L-allothreonine methyl ester hydrochloride relies on navigating a complex web of synonyms that vary by vendor and database. The table below consolidates these identifiers to ensure precise procurement and documentation.
Table 1: Core Chemical Identifiers
| Identifier Type | Value / Designation | Notes |
| Common Name | L-allothreonine methyl ester hydrochloride | Preferred commercial name.[2][3] |
| CAS Number | 79617-27-9 | Unique identifier for the specific salt and stereoisomer.[1][2] |
| IUPAC Name | Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | Defines absolute stereochemistry. |
| Peptide Abbreviation | H-L-allo-Thr-OMe·HCl | Standard notation in peptide chemistry. |
| Systematic Synonym | Methyl L-allothreoninate hydrochloride | Alternate systematic naming.[2][4] |
| Molecular Formula | C₅H₁₁NO₃[1][2][3][4]·HCl | Salt form stoichiometry (1:1). |
| Molecular Weight | 169.61 g/mol | Includes the hydrochloride counterion.[1][2][4] |
| SMILES (Isomeric) | COC)N)O.Cl | Encodes (2S, 3S) chirality.[2] |
| InChI Key | OZSJLLVVZFTDEY-MMALYQPHSA-N | Unique digital signature. |
Part 2: Stereochemical Analysis & Integrity
The "allo" designation is the most frequent source of error in experimental design. Threonine contains two chiral centers (C2 and C3).[1]
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L-Threonine (Natural): (2S, 3R)[1]
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L-Allothreonine: (2S, 3S)
The inversion at C3 alters the spatial arrangement of the hydroxyl group relative to the amino group, significantly impacting hydrogen bonding capacity and secondary structure propensity when incorporated into peptides.
Figure 1: Stereochemical Logic of Threonine Isomers
The following diagram visualizes the relationship between the four isomers to prevent selection errors.
Caption: Stereochemical map distinguishing the target L-allothreonine (2S, 3S) from the natural L-threonine (2S, 3R).
Part 3: Synthesis & Experimental Protocols
The synthesis of L-allothreonine methyl ester hydrochloride is typically achieved via the Fischer esterification of the free amino acid L-allothreonine. The hydrochloride salt form is preferred for its enhanced stability and crystallinity compared to the free base ester, which is prone to cyclization (diketopiperazine formation) or hydrolysis.
Protocol: Esterification of L-Allothreonine[2][5]
Objective: Synthesis of L-allothreonine methyl ester hydrochloride from L-allothreonine.
Materials:
-
L-Allothreonine (CAS 28954-12-3)
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Thionyl Chloride (SOCl₂)
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Anhydrous Methanol (MeOH)[5]
-
Diethyl Ether (for precipitation)
Methodology:
-
Preparation: Chill 20 mL of anhydrous methanol to 0°C in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Activation: Dropwise, add 1.2 equivalents of Thionyl Chloride to the methanol. Caution: Exothermic reaction with evolution of HCl gas and SO₂. Stir for 15 minutes at 0°C.
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Addition: Add 1.0 equivalent of solid L-allothreonine in one portion.
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Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4-12 hours. Monitor consumption of starting material via TLC (System: n-BuOH/AcOH/H₂O 4:1:1).
-
Isolation: Concentrate the solution under reduced pressure to remove solvent and excess HCl.
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Purification: Triturate the resulting residue with cold diethyl ether to induce crystallization. Filter the white solid and dry under high vacuum.
Yield Expectation: >90% Storage: Store at 2-8°C in a desiccator. The compound is hygroscopic.
Figure 2: Verification Workflow
A self-validating workflow to ensure identity and purity before application.
Caption: Quality control workflow emphasizing NMR coupling constants and optical rotation to rule out epimerization.
Part 4: Applications in Drug Development[3][6]
Peptide Engineering
L-allothreonine is frequently used to probe the "threonine scan" of bioactive peptides. Replacing natural L-threonine with L-allothreonine retains the side-chain functionality (hydroxyl and methyl groups) but alters the vector of the hydrogen bond donor/acceptor. This is critical for:
-
Protease Resistance: Non-natural stereochemistry often confers resistance to enzymatic degradation.
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Conformational Locking: The altered geometry can stabilize specific secondary structures (e.g., beta-turns) that are unstable with the natural isomer.
Synthesis of Antibiotics
The compound serves as a chiral precursor for beta-lactam antibiotics and monobactams. Specifically, the (2S, 3S) configuration is essential for the synthesis of Sanfetrinem and related trinems, where the stereochemistry at the side chain dictates binding affinity to Penicillin-Binding Proteins (PBPs).
Analytical Standards
It is used as a reference standard in HPLC and GC-MS analysis to quantify the extent of racemization in threonine-containing peptide drugs.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56777184, Methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 | CID 56777184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
